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molecular formula C8H12O2 B8316369 4-(Oxolan-3-yl)but-3-en-2-one

4-(Oxolan-3-yl)but-3-en-2-one

Cat. No. B8316369
M. Wt: 140.18 g/mol
InChI Key: REAALJBAWUEWMU-NSCUHMNNSA-N
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Patent
US08536351B2

Procedure details

Dimethyl (2-oxopropyl)phosphonate (32.06 g, 193 mmol) is added to a chilled (ice-bath) solution of potassium hydroxide (10.83 g, 193 mmol) in water (30 ml) and ethanol (170 ml) and the mixture is stirred. Tetrahydrofuran-3-carboxaldehyde (50% wt. % solution in water, 25 ml, 138 mmol) is added dropwise and the reaction mixture is stirred at 5° C. for 10 minutes. The cooling bath is removed and the mixture is stirred at room temperature for 7 hours. Most of the solvent is removed in vacuo, water (100 ml) and diethyl ether (200 ml) are added, the mixture is poured into a separating funnel and the organic phase collected. The aqueous phase is extracted three times with diethyl ether, and the organic extracts are combined, dried over anhydrous magnesium sulphate, filtered and the filtrate is evaporated in vacuo. The residue is further purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane to give 4-(tetrahydrofuran-3-yl)-3-buten-2-one as a pale yellow liquid.
Quantity
32.06 g
Type
reactant
Reaction Step One
Quantity
10.83 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:10])[CH2:3]P(=O)(OC)OC.[OH-].[K+].[O:13]1[CH2:17][CH2:16][CH:15]([CH:18]=O)[CH2:14]1>O.C(O)C>[O:13]1[CH2:17][CH2:16][CH:15]([CH:18]=[CH:3][C:2](=[O:1])[CH3:10])[CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
32.06 g
Type
reactant
Smiles
O=C(CP(OC)(OC)=O)C
Step Two
Name
Quantity
10.83 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
O1CC(CC1)C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at 5° C. for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
Most of the solvent is removed in vacuo, water (100 ml) and diethyl ether (200 ml)
ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
the mixture is poured into a separating funnel
CUSTOM
Type
CUSTOM
Details
the organic phase collected
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted three times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is further purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and hexane

Outcomes

Product
Name
Type
product
Smiles
O1CC(CC1)C=CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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